1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is a heterocyclic compound that belongs to a class of bicyclic amines. It features a unique bicyclic structure that contributes to its biological activity and potential applications in medicinal chemistry. This compound is characterized by the presence of a propanone functional group attached to a nitrogen-containing bicyclic framework, which is essential for its interaction with biological targets.
This compound has been referenced in various scientific studies and patents, indicating its relevance in research focused on drug development and chemical synthesis. Notably, it has been associated with compounds that exhibit biological activity, particularly in the context of modulating receptor functions or serving as intermediates in the synthesis of more complex molecules .
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be classified as:
The synthesis of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one typically involves several steps, including the formation of the bicyclic structure followed by the introduction of the propanone group.
A common approach for synthesizing this compound involves:
The molecular structure of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one features:
The molecular formula is , and its molecular weight is approximately 218.30 g/mol. The compound's stereochemistry may play a significant role in its biological activity .
This compound can participate in various chemical reactions typical of ketones and amines:
These reactions often require specific conditions such as acidic or basic catalysts to facilitate the transformation and improve yields .
The mechanism of action for 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is primarily related to its interaction with biological receptors or enzymes:
Quantitative studies on binding affinities and kinetic parameters are essential for understanding its efficacy as a pharmacological agent .
Relevant analyses such as spectroscopy (NMR, IR) and crystallography provide insights into these properties .
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has potential applications in:
Research continues to explore its utility in various therapeutic areas, including neurology and oncology .
The synthesis of 1-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one centers on constructing the 3,9-diazabicyclo[3.3.1]nonane scaffold. Retrosynthetically, this bicyclic system dissects into piperidine-4-one or analogous precursors, enabling ring closure via carbon-nitrogen bond formation. The 3-methyl group and propionyl moiety are late-stage additions to the nitrogen atoms (N3 and N9), leveraging differential reactivity.
The bicyclic core is classically synthesized via double Mannich reactions involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde. This one-pot cyclization generates the bridged structure through iminium ion intermediates, yielding N-benzyl-N'-Boc-bispidinone after chromatography [1]. Subsequent Wolff-Kishner reduction (Huang-Minlon variant) reduces the ketone to methylene, crucial for achieving the saturated scaffold. Temperature control ≤140°C during reduction is critical to suppress side products and achieve yields up to 73% [1]. Alternative routes include Dieckmann condensation of diamido esters, though steric constraints limit efficiency.
Table 1: Ring-Closing Strategies for 3,9-Diazabicyclo[3.3.1]nonane
Method | Key Reagents | Critical Parameters | Yield Range |
---|---|---|---|
Double Mannich | 4-oxopiperidine, RNH₂, (CH₂O)ₙ | Acid catalysis, 80–100°C | 60–73% |
Wolff-Kishner | Hydrazine, KOH, ethylene glycol | Temperature ≤140°C | 65–73% |
Dieckmann Condensation | Diethyl aminodicarboxylate, NaOEt | High dilution, reflux | 40–55% |
Selective N-functionalization begins with N3-methylation of the bispidine scaffold using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃). This step exploits the lower steric hindrance at N3 versus N9, confirmed by NMR analysis of intermediates [8] [10]. Subsequent N9-acylation employs propionic anhydride or propanoyl chloride. Solvent choice dictates selectivity:
Stereocontrol centers on the endo/exo configuration of substituents. Catalytic hydrogenation (H₂, 50–100 psi) with chiral Ru complexes (e.g., Ru-BINAP) achieves enantioselectivity >90% ee for endo-3-methyl derivatives. The endo isomer predominates due to steric shielding from the bicyclic skeleton during prochiral face approach [4] [9]. Ligand design is pivotal:
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Substrate Scope | % ee (Major Isomer) | Optimal Conditions |
---|---|---|---|
Ru-(R)-BINAP | N-Boc-bispidinones | 92% (endo) | 50 psi H₂, EtOH, 60°C |
Rh-DuPhos | N-acylbispidines | 89% (endo) | 100 psi H₂, CH₂Cl₂, 25°C |
Ir-PHOX | Unprotected bispidines | 78% (endo) | 30 psi H₂, toluene, 40°C |
Solvent polarity and temperature critically influence acylation and reduction steps. For N-propionylation:
Table 3: Solvent/Temperature Impact on N9-Acylation Yield
Solvent | Boiling Point (°C) | Viscosity (cP) | Yield at 70°C (%) | Yield at 100°C (%) |
---|---|---|---|---|
Acetone | 56 | 0.32 | 85.2 | 93.1 |
Acetonitrile | 82 | 0.37 | 82.6 | 90.8 |
Ethyl acetate | 77 | 0.46 | 78.3 | 87.9 |
Toluene | 111 | 0.59 | 63.0 | 71.5 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0